2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid
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Overview
Description
2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid, also known as PPMA, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. PPMA is a derivative of morpholine and has been shown to exhibit promising pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid is not fully understood. However, it has been suggested that 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and physiological effects:
2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has limited solubility in water, which may make it difficult to administer in certain experiments. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid.
Future Directions
There are several future directions for research on 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid. One area of interest is the potential use of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid and its potential applications in the field of medicine.
Synthesis Methods
2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid can be synthesized through a multi-step process. The first step involves the synthesis of 2-phenylpropanoic acid, which is then reacted with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid. The final product is purified using column chromatography.
Scientific Research Applications
2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(2-phenylpropanoyl)morpholin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(12-5-3-2-4-6-12)15(19)16-7-8-20-10-13(16)9-14(17)18/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJBSNVBCHCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCOCC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid |
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